1-[1,1'-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone
Overview
Description
1-[1,1’-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone is an organic compound that features a biphenyl group and a cyclohexyl-substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with aniline in the presence of a Lewis acid catalyst.
Formation of the Propanone Moiety: The final step involves the formation of the propanone moiety through a condensation reaction between the biphenyl-cyclohexylaniline intermediate and a suitable ketone precursor.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Suzuki-Miyaura coupling and Friedel-Crafts alkylation reactions to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[1,1’-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Biphenyl ketones or carboxylic acids.
Reduction: Biphenyl alcohols or amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
1-[1,1’-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Materials Science: It is used in the synthesis of advanced materials, including liquid crystals and organic semiconductors.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 1-[1,1’-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone
- 1-[1,1’-Biphenyl]-4-yl-3-(4-cyanoanilino)-1-propanone
- 1-[1,1’-Biphenyl]-4-yl-3-(4-ethylcyclohexylanilino)-1-propanone
Comparison:
- Structural Differences: The presence of different substituents on the aniline moiety (e.g., methoxy, cyano, ethylcyclohexyl) can significantly alter the compound’s physical and chemical properties .
- Unique Properties: 1-[1,1’-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone is unique due to the cyclohexyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with biological targets .
Properties
IUPAC Name |
3-(4-cyclohexylanilino)-1-(4-phenylphenyl)propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO/c29-27(25-13-11-23(12-14-25)21-7-3-1-4-8-21)19-20-28-26-17-15-24(16-18-26)22-9-5-2-6-10-22/h1,3-4,7-8,11-18,22,28H,2,5-6,9-10,19-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTCPULKRAUZSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NCCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801171686 | |
Record name | 1-[1,1′-Biphenyl]-4-yl-3-[(4-cyclohexylphenyl)amino]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801171686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882748-66-5 | |
Record name | 1-[1,1′-Biphenyl]-4-yl-3-[(4-cyclohexylphenyl)amino]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882748-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[1,1′-Biphenyl]-4-yl-3-[(4-cyclohexylphenyl)amino]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801171686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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